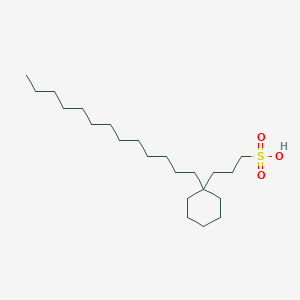
3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid: is an organic compound with the molecular formula C22H44O3S and a molecular weight of 388.648 g/mol . This compound is characterized by a cyclohexane ring substituted with a tridecyl group and a propane-1-sulfonic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions involving appropriate precursors.
Attachment of the Tridecyl Group: The tridecyl group is introduced via alkylation reactions using tridecyl halides under controlled conditions.
Introduction of the Propane-1-sulfonic Acid Moiety: The final step involves the sulfonation of the propane chain using sulfonating agents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid involves its interaction with molecular targets such as proteins and lipids. The compound’s sulfonic acid group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. Additionally, the hydrophobic tridecyl group can interact with lipid bilayers, influencing membrane properties and dynamics .
Comparison with Similar Compounds
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer compound used in biological research.
3-(Trihydroxysilyl)propane-1-sulfonic acid: An organosilicon compound used in material science.
Uniqueness
3-(1-Tridecylcyclohexyl)propane-1-sulfonic acid is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic sulfonic acid group, making it an effective surfactant and emulsifier. This dual functionality is not commonly found in similar compounds, providing it with distinct properties and applications .
Properties
CAS No. |
918824-99-4 |
|---|---|
Molecular Formula |
C22H44O3S |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
3-(1-tridecylcyclohexyl)propane-1-sulfonic acid |
InChI |
InChI=1S/C22H44O3S/c1-2-3-4-5-6-7-8-9-10-11-13-17-22(18-14-12-15-19-22)20-16-21-26(23,24)25/h2-21H2,1H3,(H,23,24,25) |
InChI Key |
PHKMFXAYVZAGII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1(CCCCC1)CCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















